3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole
Description
3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and indole moieties
Properties
Molecular Formula |
C20H17N5S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H17N5S2/c1-2-6-14(7-3-1)10-11-26-13-18-22-23-20-25(18)24-19(27-20)16-12-21-17-9-5-4-8-15(16)17/h1-9,12,21H,10-11,13H2 |
InChI Key |
KCEFLMAVFORCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole typically involves multiple steps:
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Thiadiazole Ring: The triazole ring is then fused with a thiadiazole ring through cyclization reactions involving sulfur-containing reagents.
Attachment of the Indole Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the indole moiety.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another heterocyclic compound with similar pharmacological activities but different ring fusion.
Uniqueness
The presence of the indole moiety in 3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole enhances its biological activity and makes it a more versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
